molecular formula C15H13ClN2O2 B2733677 9-(3-Chloropropyl)-3-nitro-9H-carbazole CAS No. 184845-66-7

9-(3-Chloropropyl)-3-nitro-9H-carbazole

Cat. No.: B2733677
CAS No.: 184845-66-7
M. Wt: 288.73
InChI Key: CJLTVLFIGMLQIZ-UHFFFAOYSA-N
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Description

9-(3-Chloropropyl)-3-nitro-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The presence of a nitro group and a chloropropyl group in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Chloropropyl)-3-nitro-9H-carbazole typically involves the nitration of carbazole followed by the introduction of the chloropropyl group. One common method includes:

    Nitration of Carbazole: Carbazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Alkylation: The nitrated carbazole is then reacted with 1-chloropropane in the presence of a base such as potassium carbonate to introduce the chloropropyl group at the 9-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and boronic acids.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Carbazoles: Nucleophilic substitution yields various substituted carbazoles depending on the nucleophile used.

Scientific Research Applications

9-(3-Chloropropyl)-3-nitro-9H-carbazole has several applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: Potential intermediate in the synthesis of pharmacologically active compounds.

    Material Science: Utilized in the development of novel materials with specific electronic properties.

    Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 9-(3-Chloropropyl)-3-nitro-9H-carbazole depends on its application. In organic electronics, its electronic properties are exploited to facilitate charge transport. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

    3-Nitrocarbazole: Lacks the chloropropyl group, making it less versatile in substitution reactions.

    9-(3-Bromopropyl)-3-nitro-9H-carbazole: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity in nucleophilic substitution.

    9-(3-Chloropropyl)-3-amino-9H-carbazole:

Uniqueness: 9-(3-Chloropropyl)-3-nitro-9H-carbazole is unique due to the presence of both a nitro group and a chloropropyl group, which allows for a wide range of chemical modifications and applications. Its dual functional groups make it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

9-(3-chloropropyl)-3-nitrocarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-8-3-9-17-14-5-2-1-4-12(14)13-10-11(18(19)20)6-7-15(13)17/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLTVLFIGMLQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CCCCl)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound was synthesized by mixing 3-nitrocarbazole (0.5 g, 0.0024 mol), NaH (0.06 g, 0.0026 mol) and 1-bromo-3-chloropropane (0.41 g,
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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